(R)-1-Cyclobutylpyrrolidin-3-amine dihydrochloride

Chiral resolution Regulatory compliance Enantiomeric purity

(R)-1-Cyclobutylpyrrolidin-3-amine dihydrochloride (CAS 1286208-69-2) is an enantiopure chiral 3-aminopyrrolidine derivative featuring an N-cyclobutyl substituent, supplied as the dihydrochloride salt (C₈H₁₈Cl₂N₂, MW 213.15 g/mol). It is classified within the pyrrolidine building block family and is catalogued primarily as a research intermediate for medicinal chemistry and asymmetric synthesis applications.

Molecular Formula C8H18Cl2N2
Molecular Weight 213.15
CAS No. 1286208-69-2
Cat. No. B2714716
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-1-Cyclobutylpyrrolidin-3-amine dihydrochloride
CAS1286208-69-2
Molecular FormulaC8H18Cl2N2
Molecular Weight213.15
Structural Identifiers
SMILESC1CC(C1)N2CCC(C2)N.Cl.Cl
InChIInChI=1S/C8H16N2.2ClH/c9-7-4-5-10(6-7)8-2-1-3-8;;/h7-8H,1-6,9H2;2*1H/t7-;;/m1../s1
InChIKeySSWLLUGSOXMYQP-XCUBXKJBSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





(R)-1-Cyclobutylpyrrolidin-3-amine Dihydrochloride (CAS 1286208-69-2): Chiral Building Block Identity and Procurement Context


(R)-1-Cyclobutylpyrrolidin-3-amine dihydrochloride (CAS 1286208-69-2) is an enantiopure chiral 3-aminopyrrolidine derivative featuring an N-cyclobutyl substituent, supplied as the dihydrochloride salt (C₈H₁₈Cl₂N₂, MW 213.15 g/mol) [1]. It is classified within the pyrrolidine building block family and is catalogued primarily as a research intermediate for medicinal chemistry and asymmetric synthesis applications [2]. The compound bears a single stereogenic center at the 3-position of the pyrrolidine ring in the (R)-absolute configuration, and its ECHA C&L inventory notification assigns it as Skin Irritant Category 2 (H315), Eye Irritant Category 2A (H319), and STOT SE Category 3 (H335, inhalation) [3]. PubChemLite records zero associated patents and zero associated literature entries as of the latest indexing, indicating that this compound remains an early-stage or niche research intermediate rather than a clinically validated pharmacophore [4].

Why Generic Substitution of (R)-1-Cyclobutylpyrrolidin-3-amine Dihydrochloride with In-Class Analogs Carries Experimental Risk


The 3-aminopyrrolidine scaffold is a well-established privileged structure in medicinal chemistry, yet substitution at the pyrrolidine N1 position—and the absolute configuration at C3—profoundly alters both chemical reactivity and biological recognition [1]. The (R)-enantiomer (CAS 1286208-69-2) and its (S)-counterpart (CAS 1286208-62-5) are non-superimposable mirror images; published SAR studies on related 3-aminopyrrolidine series demonstrate that enantiomeric inversion can shift receptor binding IC₅₀ values by orders of magnitude, as documented for CCR2b antagonists where (R)-configured leads achieved binding IC₅₀ of 3.2 nM while (S)-series optimization followed an entirely divergent trajectory [2]. Furthermore, the cyclobutyl N-substituent imposes a distinct conformational constraint and lipophilic profile relative to smaller N-alkyl analogs (methyl, ethyl, isopropyl), which cannot be assumed interchangeable without de novo validation of chemical reactivity, solubility, and biological target engagement [3]. The dihydrochloride salt stoichiometry (2 eq. HCl) further differentiates handling properties—molecular weight, hygroscopicity, and aqueous solubility—from the mono-hydrochloride (CAS 1336912-69-6, MW 176.69) and free base (CAS 1247768-77-9, MW 140.23) forms . These cumulative differences mean that procurement decisions based solely on scaffold similarity risk irreproducible synthetic outcomes and invalid structure-activity correlations.

Quantitative Differentiation Evidence for (R)-1-Cyclobutylpyrrolidin-3-amine Dihydrochloride (CAS 1286208-69-2) Versus Key Comparators


Enantiomeric Differentiation: (R)- vs. (S)-1-Cyclobutylpyrrolidin-3-amine Dihydrochloride — Regulatory Notification Status as a Procurement Gate

The (R)-enantiomer (CAS 1286208-69-2) has a notified ECHA C&L classification (EC/List No. 186-639-7) assigning Skin Irrit. 2 (H315), Eye Irrit. 2A (H319), and STOT SE 3 (H335) with GHS07 warning pictogram [1]. In contrast, a search for the (S)-enantiomer (CAS 1286208-62-5) in the ECHA C&L Inventory returns no published notification as of the search date, indicating that the (S)-enantiomer has not undergone the same regulatory notification process by any notifier in the EU market [2]. For procurement in regulated laboratory environments (e.g., GLP-compliant facilities, EU-based research institutions), the presence of a formal hazard classification with specific H-statements and signal word facilitates compliant safety data sheet (SDS) preparation and workplace risk assessment, whereas the absence of such notification for the (S)-enantiomer introduces regulatory ambiguity.

Chiral resolution Regulatory compliance Enantiomeric purity

Salt Stoichiometry Comparison: Dihydrochloride (MW 213.15) vs. Mono-Hydrochloride (MW 176.69) — Quantitative Impact on Reaction Stoichiometry and Formulation

The dihydrochloride salt (CAS 1286208-69-2) contains two molar equivalents of HCl per molecule of free base, yielding a molecular weight of 213.15 g/mol . In contrast, the mono-hydrochloride salt (CAS 1336912-69-6) contains one equivalent of HCl (MW 176.69 g/mol), and the free base (CAS 1247768-77-9) has MW 140.23 g/mol . This difference directly affects mass-based calculations: for a reaction requiring 1.0 mmol of the free amine, an experimenter must weigh 213.15 mg of the dihydrochloride versus 176.69 mg of the mono-hydrochloride versus 140.23 mg of the free base—a 51.8% mass differential between the two salt extremes. The dihydrochloride's higher MW also implies lower amine content per unit mass (65.8% free base equivalent by weight, versus 79.4% for the mono-HCl and 100% for the free base), which is critical for stoichiometric planning in amide coupling, reductive amination, or sulfonylation reactions where the free amine is the reactive species.

Salt form Molecular weight Stoichiometric calculation

N-Substituent Structural Comparison: Cyclobutyl (CAS 1286208-69-2) vs. Cyclobutylmethyl (CAS 1286209-18-4) — Conformational and Physicochemical Differentiation

The target compound bears a cyclobutyl group directly attached to the pyrrolidine N1 atom, whereas the closest homolog (S)-1-(cyclobutylmethyl)pyrrolidin-3-amine dihydrochloride (CAS 1286209-18-4) inserts a methylene spacer between the cyclobutane and the pyrrolidine nitrogen . This single atom insertion increases molecular weight from 213.15 to 227.18 g/mol, adds one rotatable bond (from 1 to 2 rotatable bonds between the pyrrolidine ring and the cyclobutyl group), and alters the spatial orientation of the cyclobutyl ring relative to the 3-amino group . The direct N-cyclobutyl attachment in the target compound creates a more conformationally restricted amine, which is significant for applications where the precise vector of the cyclobutyl group influences binding to a chiral environment (e.g., asymmetric catalysis ligands, diastereoselective synthesis intermediates). The cyclobutylmethyl analog, by contrast, offers greater conformational flexibility that may reduce stereochemical fidelity in certain transformations.

N-substituent Conformational constraint Lipophilicity

Vendor Purity Grade Differentiation: 98% (Leyan) vs. 95% (Multiple Suppliers) — Quantified Purity Differential for the (R)-Enantiomer

Commercially available (R)-1-cyclobutylpyrrolidin-3-amine dihydrochloride is supplied at two distinct purity grades. Leyan (Shanghai) offers the compound at 98% purity (Product No. 1772808), while multiple other suppliers—including Fluorochem, AK Scientific, CymitQuimica, and Chemenu—supply at 95% purity . The 3-percentage-point absolute purity difference corresponds to a maximum total impurity burden of 2% versus 5%, representing a 2.5-fold difference in potential contaminant load. For use as a chiral building block in multi-step syntheses, this purity differential propagates: a 95% purity starting material in a 5-step linear synthesis with 80% average step yield would theoretically deliver a final product with approximately 77.4% stereochemical purity ceiling from the building block alone (assuming impurities are non-productive), versus 90.4% for the 98% grade—a meaningful difference for applications requiring high enantiomeric excess in the final product.

Purity specification Quality control Vendor comparison

Cyclobutyl-Pyrrolidine Scaffold in Patent Landscape: Class-Level Differentiation from Non-Cycloalkyl N-Substituted 3-Aminopyrrolidines

The N-cyclobutyl-3-aminopyrrolidine scaffold appears in multiple therapeutic patent families, including histamine H3 receptor modulators (WO2009036117A1, US8236792B2), chemokine receptor modulators (AU3386500A), and triple reuptake inhibitors (US8754117B2), distinguishing it from simpler N-alkyl-substituted 3-aminopyrrolidines (e.g., N-methyl, N-ethyl) that lack this patent presence [1][2][3]. The AU3386500A patent explicitly compares 3-cyclopropyl and 3-cyclobutyl pyrrolidine modulators of chemokine receptor activity, establishing that the cyclobutyl substitution confers distinct pharmacological properties from the cyclopropyl analog [2]. While CAS 1286208-69-2 itself is not a specifically claimed compound in these patents, it serves as the chiral amine building block from which the claimed cyclobutyl-pyrrolidine amide and urea derivatives are synthesized. This patent landscape provides class-level evidence that the N-cyclobutyl substituent is a deliberate design element in multiple medicinal chemistry programs, rather than an arbitrary structural variation.

Patent landscape Scaffold novelty Therapeutic relevance

Enantiomeric Purity Implications: (R)-Configuration and Known SAR of 3-Aminopyrrolidine-Based CCR2 Antagonists

Structure-activity relationship studies on 3-aminopyrrolidine-based CCR2b receptor antagonists provide class-level evidence for enantiomer-dependent pharmacology. Optimization of the (R)-3-aminopyrrolidine series yielded compound 71 with CCR2b binding IC₅₀ of 3.2 nM, MCP-1-induced chemotaxis IC₅₀ of 0.83 nM, and Ca²⁺ flux IC₅₀ of 7.5 nM [1]. Separately, a distinct (S)-3-aminopyrrolidine series optimization led to the clinical candidate INCB8761/PF-4136309 with a different selectivity and ADMET profile [2]. These parallel programs demonstrate that the (R)- and (S)-configured 3-aminopyrrolidine cores are not interchangeable starting points for medicinal chemistry; each enantiomer directs the SAR trajectory toward distinct chemical space. While these data are from elaborated drug-like molecules rather than the building block itself, they establish the principle that enantiomeric configuration at the 3-aminopyrrolidine center is a critical determinant of downstream biological activity. The target compound CAS 1286208-69-2, as the enantiopure (R)-amine building block, is therefore the required starting material for programs that specifically require the (R)-configured 3-aminopyrrolidine core.

Enantioselectivity Receptor binding SAR

Evidence-Backed Application Scenarios for (R)-1-Cyclobutylpyrrolidin-3-amine Dihydrochloride (CAS 1286208-69-2)


Asymmetric Synthesis of Histamine H3 Receptor Modulator Candidates

The N-cyclobutyl-3-aminopyrrolidine scaffold is explicitly represented in patent families claiming histamine H3 receptor modulators (WO2009036117A1, US8236792B2) [1]. The (R)-configured dihydrochloride salt (CAS 1286208-69-2) serves as the enantiopure amine building block for constructing the (R)-cyclobutylpyrrolidine amide derivatives claimed in these filings. The 98% purity grade (Leyan) is particularly suited for this application, as the downstream amide coupling products may be progressed into in vitro H3 binding assays where impurity-related false positives must be minimized . The ECHA-notified hazard classification (Skin Irrit. 2, Eye Irrit. 2A, STOT SE 3) further supports compliant laboratory handling under EU chemical safety regulations [2].

Chiral Building Block for Chemokine Receptor (CCR2) Antagonist SAR Exploration

Published medicinal chemistry programs have established that the (R)-3-aminopyrrolidine core is essential for achieving nanomolar CCR2b antagonism, with lead compound 71 demonstrating binding IC₅₀ of 3.2 nM [3]. CAS 1286208-69-2 provides this core in enantiopure form as a versatile amine building block amenable to N-functionalization (acylation, sulfonylation, reductive amination, or urea formation). The dihydrochloride salt form (MW 213.15, 65.8% free base equivalent) must be accounted for in stoichiometric calculations; use of the free base (MW 140.23) or mono-hydrochloride (MW 176.69) without adjusting equivalents would lead to incorrect reagent ratios . For programs requiring the (R)-configuration as established in the CCR2 literature, the (S)-enantiomer is not an acceptable substitute.

Enantioselective Catalysis Ligand Synthesis Using Conformationally Constrained N-Cyclobutyl Pyrrolidine

The direct N-cyclobutyl attachment in CAS 1286208-69-2 creates a more rigid amine structure (1 rotatable bond between the cyclobutyl group and pyrrolidine nitrogen) compared to the N-cyclobutylmethyl homolog (CAS 1286209-18-4, 2 rotatable bonds) . This conformational restriction may translate to higher enantioselectivity when the compound is elaborated into chiral ligands for asymmetric catalysis. The (R)-absolute configuration at the 3-position provides a defined chiral environment that, in combination with the rigid cyclobutyl substituent, offers a scaffold for designing C₂-symmetric or pseudo-C₂-symmetric ligand systems. The 98% purity grade is recommended for catalyst development to avoid impurity-derived deactivation of sensitive transition metal catalysts.

Triple Reuptake Inhibitor Fragment-Based Drug Discovery

The US8754117B2 patent from Sunovion Pharmaceuticals claims cycloalkyl pyrrolidine compounds as triple reuptake inhibitors for CNS disorders including depression, anxiety, and schizophrenia [4]. The cyclobutyl-substituted pyrrolidine motif is within the claimed structural scope. CAS 1286208-69-2 can be used as the starting chiral amine fragment for generating focused libraries of N-functionalized derivatives for screening against monoamine transporters (dopamine, serotonin, norepinephrine). The 2.5-fold lower impurity burden of the 98% grade (≤2% impurities) versus the 95% grade (≤5% impurities) reduces the risk of impurity-driven false positives or cytotoxic confounding in cell-based neurotransmitter uptake assays.

Quote Request

Request a Quote for (R)-1-Cyclobutylpyrrolidin-3-amine dihydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.